Pigment Yellow 176
Overview
Description
Pigment Yellow 176 is an inorganic pigment known for its high resistance to temperatures and excellent light stability. It is widely used in various applications, including pharmaceutical preparations, coatings, and as a polymerization initiator . The molecular formula of this compound is C36H33Cl3N6O6, and it has a molecular weight of 752.04 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pigment Yellow 176 is synthesized through a series of chemical reactions involving the formation of azo bonds. The primary synthetic route involves the diazotization of aromatic amines followed by coupling with aromatic compounds to form the azo pigment. The reaction conditions typically include acidic environments and controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the diazotization and coupling reactions are carried out under controlled conditions. The pigment is then filtered, washed, and dried to obtain the final product. The industrial production process also involves quality control measures to ensure the pigment’s consistency and purity .
Chemical Reactions Analysis
Types of Reactions
Pigment Yellow 176 undergoes various chemical reactions, including:
Oxidation: The pigment can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The pigment can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of quinones, while reduction can lead to the formation of amines .
Scientific Research Applications
Pigment Yellow 176 has a wide range of scientific research applications, including:
Chemistry: Used as a colorant in various chemical formulations and as a marker in analytical chemistry.
Biology: Employed in staining techniques for biological samples.
Medicine: Utilized in pharmaceutical preparations for its stability and non-toxic properties.
Industry: Widely used in coatings, plastics, and inks due to its excellent lightfastness and thermal stability
Mechanism of Action
The mechanism of action of Pigment Yellow 176 involves its interaction with light and heat. The pigment’s molecular structure allows it to absorb specific wavelengths of light, resulting in its characteristic yellow color. The presence of azo bonds and aromatic rings in its structure contributes to its stability and resistance to degradation. The pigment’s interaction with various substrates, such as paper and plastics, involves the formation of weak intermolecular forces, ensuring its adherence and color retention .
Comparison with Similar Compounds
Similar Compounds
Pigment Yellow 13: Similar in chemical structure but has lower tinting strength and solvent resistance compared to Pigment Yellow 176.
Pigment Yellow 127: Also similar but with lower thermal stability and lightfastness.
Uniqueness of this compound
This compound stands out due to its higher tinting strength, better solvent resistance, and superior thermal stability compared to similar compounds. Its slightly reddish hue and compliance with European regulations make it a preferred choice for various applications .
Properties
IUPAC Name |
2-[[2-chloro-4-[3-chloro-4-[[1-(4-chloro-2,5-dimethoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H33Cl3N6O6/c1-18-7-10-27(19(2)13-18)40-35(48)33(20(3)46)44-42-28-11-8-22(14-24(28)37)23-9-12-29(25(38)15-23)43-45-34(21(4)47)36(49)41-30-17-31(50-5)26(39)16-32(30)51-6/h7-17,33-34H,1-6H3,(H,40,48)(H,41,49) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCGHGAGCLXAHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC(=C(C=C4OC)Cl)OC)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H33Cl3N6O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869053 | |
Record name | 2-[(3,3'-Dichloro-4'-{[1-(4-chloro-2,5-dimethoxyanilino)-1,3-dioxobutan-2-yl]diazenyl}[biphenyl]-4-yl)diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
752.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | C.I. Pigment Yellow 176 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
124236-34-6, 90268-24-9 | |
Record name | Butanamide, N-(4-chloro-2,5-dimethoxyphenyl)-2-((3,3'-dichloro-4'-((1-(((2,4-dimethylphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1'-biphenyl)-4-yl)azo)-3-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124236346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | C.I. Pigment Yellow 176 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-[(3,3'-Dichloro-4'-{[1-(4-chloro-2,5-dimethoxyanilino)-1,3-dioxobutan-2-yl]diazenyl}[biphenyl]-4-yl)diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-, N,N'-bis(4-chloro-2,5-dimethoxyphenyl and 2,4-xylyl) derivs. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.082.536 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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